![molecular formula C17H13ClN4O3S2 B2764541 N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide CAS No. 868973-64-2](/img/structure/B2764541.png)
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
The compound “N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide” is a complex organic molecule that contains several functional groups, including a benzyl group, a thiadiazole ring, and a nitrobenzamide moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate benzyl halide with a thiadiazole derivative, followed by further functionalization to introduce the nitrobenzamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzyl, thiadiazole, and nitrobenzamide moieties. The thiadiazole ring is a five-membered heterocycle containing three nitrogen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could potentially be oxidized or reduced . The thiadiazole ring could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitro group could potentially make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
- Inhibition of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) : N-(2-Chlorobenzyl)-substituted hydroxamate, derived from hydrolysis of ketoclomazone, acts as an inhibitor of DXS with an IC50 value of 1.0 μM . DXS is a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis. By targeting DXS, this compound disrupts the synthesis of essential isoprenoids, which are crucial for microbial growth.
- Antibacterial Activity : The compound inhibits the growth of Haemophilus influenzae, a pathogenic bacterium . This antimicrobial property makes it a potential candidate for combating bacterial infections.
- Microwave-Assisted Synthesis : Researchers have designed and synthesized novel thioether derivatives containing a 1,2,4-triazole moiety. These derivatives were obtained from 4-chlorophenol and ethyl 2-chloroacetate using multi-step reactions under microwave irradiation. The structures of these compounds were characterized by spectroscopic methods . The 1,2,4-triazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.
- 5-Amino-1,3,4-thiadiazole-2-thiol and 5-(Benzylthio)-1,3,4-thiadiazol-2-amine Derivatives : Ultrasound-assisted methods have been proposed for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives. These reactions proceed efficiently and yield the desired products . The resulting compounds may have applications in medicinal chemistry or materials science.
Antimicrobial Activity
Thioether Derivatives and 1,2,4-Triazole Moiety
Ultrasound-Assisted Synthesis
Future Directions
Given the interesting structure of this compound, it could be worthwhile to synthesize it and study its properties in more detail. It could potentially have interesting biological activities, given the presence of the thiadiazole and nitrobenzamide groups . Further studies could also explore its potential uses in various chemical reactions .
properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S2/c1-10-12(6-4-8-14(10)22(24)25)15(23)19-16-20-21-17(27-16)26-9-11-5-2-3-7-13(11)18/h2-8H,9H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIZBKXTVXFSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide |
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